(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid
Overview
Description
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H12BNO3 .
Mechanism of Action
Target of Action
The primary target of the compound (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is the palladium catalyst used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The this compound interacts with its targets through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium is oxidized to form a new Pd-C bond .
Biochemical Pathways
The this compound is involved in the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is widely applied in organic synthesis, and its success is attributed to the mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the preparation of therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction, in which this compound is used, is known for its tolerance to a variety of functional groups and its mild reaction conditions . Therefore, the efficacy and stability of the compound can be influenced by factors such as temperature, solvent, and the presence of other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromopyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong nucleophiles such as Grignard reagents and organolithium compounds are used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives and boronic acid esters .
Scientific Research Applications
Chemistry: In chemistry, (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a therapeutic agent. It has shown promise in the development of enzyme inhibitors and receptor antagonists .
Industry: Industrially, this compound is used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it useful in creating durable and high-performance materials .
Comparison with Similar Compounds
3-Pyridinylboronic acid: This compound is similar in structure but lacks the hydroxypropan-2-yl group.
6-(2,2,2-Trifluoroethoxy)pyridin-3-ylboronic acid: This derivative has a trifluoroethoxy group instead of the hydroxypropan-2-yl group, offering different reactivity and applications.
Uniqueness: The presence of the hydroxypropan-2-yl group in (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid provides unique reactivity and stability, making it particularly useful in specific synthetic and industrial applications. Its ability to form stable bonds with a variety of organic molecules sets it apart from other boronic acid derivatives .
Properties
IUPAC Name |
[6-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)7-4-3-6(5-10-7)9(12)13/h3-5,11-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNCOBIVRYULKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(C)(C)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717197 | |
Record name | [6-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088496-42-7 | |
Record name | [6-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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